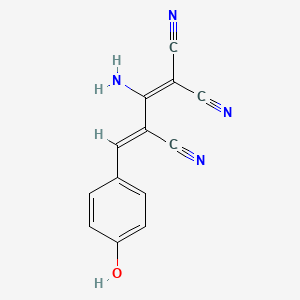

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O/c14-6-10(13(17)11(7-15)8-16)5-9-1-3-12(18)4-2-9/h1-5,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJRTIPBNBLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=C(C#N)C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017214 | |

| Record name | Tyrphostin A 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144978-82-5 | |

| Record name | Tyrphostin A 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 2: Key Features of the Knoevenagel Condensation for this compound Synthesis

Classical Synthetic Methods

The classical synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a basic catalyst such as ammonium acetate. This reaction is generally carried out under reflux conditions in a polar solvent such as ethanol.

The formation of this compound likely proceeds through a mechanism involving the initial condensation of malononitrile with 4-hydroxybenzaldehyde to form an intermediate, followed by further reaction with additional malononitrile. The presence of three cyano groups in the final product suggests a complex reaction pathway that may involve multiple condensation steps.

According to the information available, the synthesis typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol. The product is then purified by recrystallization. This approach represents a straightforward implementation of the Knoevenagel condensation for the preparation of this compound.

Based on synthetic approaches to similar compounds, the reaction may involve a one-pot, two-step domino strategy:

- Base-catalyzed dimerization of malononitrile (2.0 equiv) to form non-isolated 2-amino-1,1,3-tricyanopropene

- Subsequent reaction of this intermediate with 4-hydroxybenzaldehyde to form the target compound

This two-step process would account for the presence of three cyano groups in the final product and is consistent with reported approaches for similar tricyano-containing compounds.

Table 3: Classical Synthesis Protocol for this compound

Modern Synthetic Approaches

Catalyst Optimization

The choice of catalyst significantly impacts the efficiency of the Knoevenagel condensation for synthesizing this compound. While traditional methods often employ basic catalysts such as ammonium acetate or piperidine, modern approaches have explored various alternatives to improve yield, selectivity, and environmental compatibility.

For Knoevenagel condensations in general, a range of catalysts has been investigated:

- Primary and secondary amines and their salts

- Tertiary amines such as triethylamine

- Imidazole as a nucleophilic organocatalyst

- Solid-supported catalysts for heterogeneous reactions

For reactions involving enolizable aldehydes, the use of tertiary amines such as triethylamine has been found to reduce side reactions that might occur with secondary amines like piperidine. This is particularly relevant when working with substrates that contain enolizable protons, though less applicable to 4-hydroxybenzaldehyde itself.

The use of imidazole as a nucleophilic organocatalyst has been reported for similar reactions. In this approach, imidazole functions as a covalent catalyst by forming a bond with the aldehyde component to produce a reactive intermediate. The positively charged nitrogen makes imidazole a very good leaving group, thereby facilitating the condensation process.

These alternative catalysts offer potential advantages for the synthesis of this compound, potentially leading to improved yields, reduced reaction times, or milder reaction conditions.

Table 4: Comparison of Catalysts for Knoevenagel Condensations Applicable to this compound Synthesis

Table 5: Solvent Systems for Knoevenagel Condensations in the Synthesis of this compound

Table 6: Effect of Reaction Conditions on Knoevenagel Condensations for this compound Synthesis

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers several advantages for the preparation of compounds like this compound, particularly for combinatorial chemistry and library development. The Knoevenagel condensation has been successfully adapted to solid-phase synthesis, allowing for the efficient preparation of diverse compound libraries.

For the solid-phase synthesis of related compounds, a general approach has been reported that could be adapted for the preparation of this compound:

- Coupling of cyanoacetic acid to a resin-bound amine using DIC (diisopropylcarbodiimide) activation

- Addition of a slight excess of HOAt to the coupling solution to improve conversion and suppress side product formation

- Knoevenagel condensation with various aldehydes (including 4-hydroxybenzaldehyde) in the presence of a base such as piperidine or triethylamine

- Cleavage from the resin and purification of the final product

This approach provides near quantitative conversion to the desired resin-bound cyanoacetamide and has been successfully employed with a variety of aldehydes, including those with branched alkyl groups. The conditions described include "1 M aldehyde/piperidine in DMF overnight at room temperature" for the Knoevenagel condensation step.

For the specific synthesis of this compound via solid-phase methods, one would need to adapt these general procedures using 4-hydroxybenzaldehyde as the aldehyde component and ensuring conditions that would lead to the formation of the tricarbonitrile structure.

Table 7: Solid-Phase Synthesis Strategy for Compounds Related to this compound

Purification Methods

The purification of this compound is a critical step in ensuring the quality and performance of the final product, particularly for applications in biological research. Various purification methods can be employed depending on the scale of production and the required purity level.

Based on general practices for similar compounds, the following purification methods may be applicable to this compound:

Recrystallization from suitable solvents such as ethanol or ethanol/water mixtures represents a traditional and effective approach for purifying this compound. The process typically involves dissolving the crude product in hot solvent, filtering to remove insoluble impurities, and cooling to induce crystallization of the pure product.

Column chromatography, particularly for smaller scale preparations or when high purity is required, can effectively separate the target compound from impurities. Silica gel or other appropriate stationary phases can be used with suitable mobile phases determined through preliminary TLC studies.

HPLC purification for analytical or small-scale preparations offers high-resolution separation and is particularly valuable for obtaining highly pure material for biological testing. This approach has been successfully employed for related compounds.

Precipitation from reaction mixtures by cooling or addition of anti-solvents provides a straightforward method that can be effective for larger scale preparations.

For solid-phase synthesis approaches, the purification process may be simplified as the product is bound to the resin during the reaction, allowing impurities to be washed away before the final cleavage step. After cleavage from the resin, additional purification steps such as HPLC may be employed to achieve the desired purity.

Table 10: Purification Methods for this compound

Analytical Characterization

The structural confirmation and purity assessment of this compound require a combination of analytical techniques. Based on the information available, the following methods are relevant for the characterization of this compound:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy provides crucial information about the structure of the compound. For this compound, characteristic signals would be expected for the aromatic protons, the hydroxyl proton, and the amino protons in the 1H NMR spectrum. The 13C NMR spectrum would show characteristic signals for the aromatic carbons, the cyano carbons, and the butadiene backbone carbons.

Mass Spectrometry (MS) is essential for confirming the molecular weight and formula. The molecular ion peak for this compound would be expected at m/z 236, corresponding to its molecular weight. Additionally, ESI-MS analysis might show molecular ion peaks such as [M+Na]+ at m/z 259, similar to what has been observed for related compounds.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the functional groups present in the molecule, including the hydroxyl, amino, and cyano groups. The cyano groups would typically show strong absorption bands in the region of 2200-2240 cm-1.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is valuable for assessing the purity of the compound and can be used both analytically and preparatively. For related compounds, HPLC purification has been employed to obtain high-purity materials.

Thin-Layer Chromatography (TLC) provides a simple and rapid method for monitoring reaction progress and assessing purity. Appropriate solvent systems would need to be developed based on the polarity of this compound.

Table 11: Analytical Methods for Characterization of this compound

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) group on the phenyl ring undergoes oxidation under acidic conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic medium (e.g., HCl or H₂SO₄).

-

Product : Quinone derivatives via conversion of the hydroxyphenyl group to a quinone structure.

| Oxidation Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Hydroxyphenyl → Quinone | KMnO₄, CrO₃ | Acidic conditions | Quinone derivatives |

Reduction Reactions

The cyano (-CN) groups are reduced to primary amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pd/C).

-

Conditions : Inert atmosphere (for H₂).

-

Product : Substituted amines with reduced cyano groups.

| Reduction Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Cyano → Amine | LiAlH₄, H₂/Pd | Inert atmosphere | Primary amines |

Substitution Reactions

The amino (-NH₂) group participates in nucleophilic substitution:

-

Reagents : Alkyl halides (e.g., R-X) or acyl chlorides (e.g., RCOCl).

-

Conditions : Polar aprotic solvents (e.g., DMF).

-

Product : Substituted derivatives (e.g., N-alkylated or acylated compounds).

| Substitution Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Amino → Substituted Derivatives | Alkyl halides, acyl chlorides | Polar aprotic solvents | N-alkylated/acylated compounds |

Heterocyclization Reactions

When reacted with cyanoacetohydrazide , the compound undergoes unexpected N’-arylidene formation instead of pyridine derivatives:

-

Reagents : Cyanoacetohydrazide.

-

Conditions : Basic medium (e.g., NaOH).

-

Product : N’-arylidene-2-cyanoacethydrazides via methylene components exchange .

| Heterocyclization Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Methylene Exchange | Cyanoacetohydrazide | Basic medium | N’-arylidene derivatives |

Key Research Insights

-

Functional Group Reactivity : The hydroxyphenyl and amino groups enable hydrogen bonding and nucleophilic interactions, while cyano groups participate in electrophilic/nucleophilic reactions .

-

Biological Significance : The compound’s reactivity contributes to its potential as a tyrosine kinase inhibitor (e.g., Tyrphostin A48) .

This synthesis and reactivity profile underscores the compound’s versatility in organic chemistry and its utility in pharmacological research.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile has garnered attention for its potential therapeutic properties. Notable applications include:

- Anticancer Activity: Research indicates that this compound may inhibit specific cancer cell lines by targeting growth factor receptors. Its structural features allow it to interfere with signaling pathways critical for tumor growth.

- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It can be utilized to create more complex organic molecules through multi-step reactions. The presence of reactive functional groups enables the formation of derivatives that can be tailored for specific applications in pharmaceuticals and materials science .

Material Science

In material science, this compound is explored for:

- Polymer Development: Its unique properties may contribute to the development of new polymers with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to materials with specific functionalities.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that Tyrphostin A48 effectively inhibits the proliferation of breast cancer cells by blocking the epidermal growth factor receptor (EGFR). The compound was shown to induce apoptosis in treated cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted at a leading university evaluated the antimicrobial efficacy of Tyrphostin A48 against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyano groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Diaminobiphenyl-2,4,6-tricarbonitrile (Compound 10)

- Structure : Replaces the 4-hydroxyphenyl group with a biphenyl system.

- Synthesis: Synthesized via refluxing 2-aminoprop-1-ene-1,1,3-tricarbonitrile with benzylidenemalononitrile in AcOH (80% yield; m.p. 290–292°C) .

- Properties : Higher melting point (290–292°C) due to extended conjugation and rigidity. Reduced solubility in polar solvents compared to the hydroxyphenyl analog.

- Applications : Primarily explored for electronic materials due to its planar, conjugated structure .

2-(4-Amino-7-cyano-3,9-diphenylpyrido[1,2-a]pyrimidin-6-ylidene)-malononitrile (Compound 14)

- Structure : Incorporates a pyrido-pyrimidine ring system.

- Synthesis: Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-phenyl-3-piperidin-1-yl-acrylonitrile in dioxane (85% yield; m.p. 270–272°C) .

- Properties: Higher molecular weight (386.42 g/mol) and thermal stability. Limited solubility in water due to aromatic stacking.

- Applications: Potential use in optoelectronic materials or pharmaceuticals .

2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile (Compound 16)

- Structure: Substitutes the hydroxyphenyl group with a dimethylamino (-N(CH₃)₂) group.

- Synthesis: Reacts 2-aminoprop-1-ene-1,1,3-tricarbonitrile with DMFDMA in dioxane (90% yield; m.p. 189–190°C) .

- Properties: Basic dimethylamino group increases solubility in aprotic solvents. Lower melting point (189–190°C) due to reduced conjugation.

- Applications : Intermediate for synthesizing heterocycles with tunable electronic properties .

2-Amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile (Compound 2)

- Structure : Extends the diene chain to penta-1,3-diene with a phenyl substituent.

- Synthesis: Condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone .

- Properties : Exhibits antimicrobial activity (MIC values against E. coli, B. subtilis). Lower polarity than the hydroxyphenyl analog due to the absence of -OH.

- Applications : Serves as a precursor for pyridazine, pyrazole, and thiophene derivatives .

2-Amino-4-(4-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile

- Structure : Replaces -OH with a chloro (-Cl) group.

- Properties : Increased lipophilicity (logP) compared to the hydroxyphenyl derivative. Reduced hydrogen-bonding capacity, leading to lower solubility in polar solvents .

- Applications : Explored in materials science for halogenated aromatic systems .

Comparative Data Table

Key Research Findings

- Reactivity : The hydroxyphenyl derivative’s -OH group facilitates electrophilic substitution reactions, unlike chloro or phenyl analogs .

- Solubility: Enhanced polar solvent compatibility compared to halogenated or alkylamino derivatives .

- Biological Activity : Tyrphostin A48 (hydroxyphenyl analog) shows kinase inhibition, while phenylpenta derivatives exhibit antimicrobial effects .

Biological Activity

2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as (3Z)-2-amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile, is a chemical compound with the molecular formula C13H8N4O. This compound features a butadiene backbone with amino and hydroxyl functional groups that significantly enhance its reactivity and biological interactions. The unique structure contributes to its potential pharmacological properties and applications in medicinal chemistry.

The biological activity of this compound is influenced by its functional groups. Studies indicate that the compound interacts with various biological targets, potentially affecting pathways related to cell signaling and metabolic processes. The presence of both amino and hydroxyl groups allows for hydrogen bonding and increased solubility in biological systems, which may enhance its bioavailability.

Pharmacological Properties

Research has shown that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The hydroxyl group is known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : There is evidence indicating that the compound may reduce inflammation by modulating cytokine production.

Case Studies

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. Mechanistic studies showed an increase in reactive oxygen species (ROS) levels and activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-(4-methoxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | C14H12N4O | Contains a methoxy group; potential for different biological activity. |

| 2-Amino-4-(3-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | C14H12N4O | Hydroxyl group at different position; may affect reactivity. |

| 4-Amino-2-(4-hydroxyphenyl)butanoic acid | C10H13NO3 | Different backbone structure; used in amino acid synthesis. |

This table illustrates structural variations that could influence biological activity and pharmacological profiles.

Q & A

Q. What are the standard synthetic protocols for 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile?

The compound is synthesized via condensation of β-amino-α,γ-dicyanocrotononitrile with acetophenone under reflux. Equimolar amounts of reactants are heated at 140°C for 1 hour in the presence of anhydrous ammonium acetate. Post-reaction, the mixture is cooled, treated with ethanol, and poured onto ice/water to precipitate the product, which is then crystallized from ethanol . Modifications using substituted aldehydes or ketones (e.g., 4-bromobenzaldehyde) require microwave irradiation or extended heating for improved yields .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy : IR (νmax for CN: ~2200 cm⁻¹, NH₂: ~3220 cm⁻¹), ¹H/¹³C NMR (e.g., δ 7.3–6.5 ppm for aromatic protons), and mass spectrometry (e.g., [M+H]+ peaks) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, such as twisted aromatic rings (e.g., 25.9° buckling in fused-ring systems) .

- Elemental analysis : Confirms purity (>99%) and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What heterocyclic derivatives can be synthesized from this compound, and what reagents drive these transformations?

The compound undergoes heterocyclization with:

- Diazonium salts : Forms pyridazine derivatives (e.g., 5-(2-phenylhydrazono)-2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile) .

- Hydrazines/hydroxylamines : Yields pyrazole or isoxazole derivatives .

- Elemental sulfur : Produces thiophene derivatives via cycloaddition .

- Aromatic aldehydes : Generates pyridine derivatives (e.g., chromenopyridines) . Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and yield .

Q. How do structural modifications impact biological activity?

- Antimicrobial activity : Pyridazine and pyrazole derivatives exhibit MIC values of 8–64 µg/mL against E. coli and C. albicans. Electron-withdrawing substituents (e.g., Cl) enhance activity due to increased electrophilicity .

- Anticancer potential : Chromenopyridine analogs (e.g., 2,4-diamino-5-(4-fluorophenyl)-8-methoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile) show cytotoxic activity against melanoma (IC₅₀: 5–10 µM) via c-Met kinase inhibition .

- Solvatochromic behavior : Substituents like dimethylamino groups induce negative solvatochromism (λmax shifts from 450 nm in hexane to 420 nm in DMSO) due to solvent polarity effects on conjugation .

Q. How can contradictions in solvatochromic or biological data be resolved?

- Multiparametric analysis : Use Kamlet-Taft or Catalán solvent scales to deconvolute polarity, hydrogen bonding, and polarizability effects on spectral shifts .

- Structure-activity modeling : QSAR studies correlate substituent electronic parameters (e.g., Hammett σ) with MIC values or IC₅₀ data to identify critical functional groups .

- Crystallographic validation : Resolve ambiguities in tautomeric forms (e.g., enamine vs. imine) via X-ray diffraction .

Methodological Considerations

Q. Table 1: Key Reaction Yields and Biological Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.